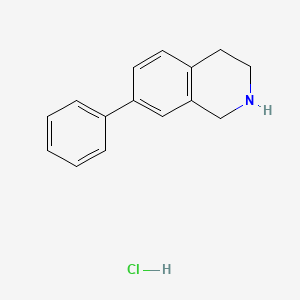

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. The compound is officially registered under Chemical Abstracts Service number 24464-13-9 for the hydrochloride salt form, while the free base carries the designation 24464-41-3. The molecular formula of the hydrochloride salt is C15H16ClN, reflecting the addition of hydrochloric acid to the parent amine structure. The corresponding molecular weight is 245.75 grams per mole for the hydrochloride form, compared to 209.286 grams per mole for the free base compound.

The International Chemical Identifier code for this compound is InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H, with the corresponding InChIKey being STHNYDGTKSXUKF-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation provides a concise structural description that facilitates database searches and computational modeling applications. These standardized identifiers ensure unambiguous identification across various chemical databases and literature sources.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 24464-13-9 | 24464-41-3 |

| Molecular Formula | C15H16ClN | C15H15N |

| Molecular Weight (g/mol) | 245.75 | 209.286 |

| Physical State | Powder | Not specified |

| Storage Temperature | Room temperature | Not specified |

Properties

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHNYDGTKSXUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947351 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-13-9 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders. The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds.

Mode of Action

Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function. These interactions often involve the formation of an intermediate iminium, which can undergo various transformations, leading to diverse biological activities.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds. These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar thiq-based compounds have been noted, which could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds, the effects could range from antimicrobial to neuroprotective.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods, suggesting that these compounds may be stable under a variety of conditions.

Biochemical Analysis

Biochemical Properties

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of dopamine induced by methamphetamine. This interaction suggests its potential use in modulating neurotransmitter levels and treating related disorders. Additionally, this compound may interact with other enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine pathways can alter neuronal signaling and potentially impact conditions such as Parkinson’s disease and schizophrenia. Furthermore, this compound may affect the expression of genes involved in neurotransmitter regulation, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of dopamine release involves binding interactions with dopamine transporters and receptors. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. For example, its inhibition of dopamine release suggests its involvement in dopamine metabolism. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Empirical Formula : CHClN

- Molecular Weight : 233.71 g/mol

- CAS Number : 102784-16-0

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer activities. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- KRas Inhibition : Compounds related to THIQ have demonstrated moderate to high activity in inhibiting KRas in colon cancer cell lines. IC values for effective compounds ranged from 0.9 to 10.7 µM .

Antioxidant Activity

The antioxidant potential of THIQ derivatives has been explored extensively. These compounds can scavenge free radicals and reduce oxidative stress in cells. A notable study highlighted that certain THIQ derivatives enhanced the antioxidant activity of quercetin by significantly lowering IC values against Na, K-ATPase .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. They have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The mechanisms involve modulation of neurotransmitter release and inhibition of neuroinflammation.

Structure-Activity Relationship (SAR)

The biological activity of THIQs is closely linked to their structural features. The presence of specific substituents on the phenyl ring can enhance or diminish their activity:

| Compound | Substituent | Activity (IC) |

|---|---|---|

| GM-3-18 | Chloro | 0.9 - 10.7 µM |

| GM-3-16 | No substituent | Moderate |

This table illustrates how variations in chemical structure influence biological efficacy.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various THIQ derivatives on colon cancer cell lines, demonstrating that compounds with specific substitutions achieved significant anti-proliferative effects.

- Neuroprotection : In vitro studies showed that THIQ derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has garnered attention for its role in drug development, particularly in treating neurodegenerative disorders such as Parkinson's disease. Its neuroprotective properties are attributed to its ability to modulate neurotransmitter levels and inhibit free radical formation .

The compound exhibits significant biological activities:

- Antibacterial : Demonstrated effectiveness against various bacterial strains.

- Antiviral : Shows potential in inhibiting viral replication.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in neurotransmitter metabolism:

- Monoamine Oxidase (MAO) : Inhibition leads to increased levels of neurotransmitters like dopamine.

- Phenylethanolamine N-methyltransferase (PNMT) : Affects norepinephrine synthesis .

Synthesis of Bioactive Molecules

This compound serves as a scaffold for synthesizing various bioactive molecules. Its structural versatility allows chemists to modify it to enhance biological activity or target specific pathways in diseases .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis processes.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound provided neuroprotection by reducing oxidative stress in neuronal cells. The compound was shown to significantly lower the levels of reactive oxygen species (ROS), thereby protecting cells from apoptosis induced by neurotoxic agents .

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound exhibited potent anticancer activity against several cancer cell lines. It induced cell cycle arrest and apoptosis through the activation of caspase pathways. The findings suggest that it could be developed into a therapeutic agent for cancer treatment .

Case Study 3: Enzyme Interaction Studies

Research focused on the enzyme inhibition properties of this compound showed that it effectively inhibited MAO activity in a dose-dependent manner. This inhibition was correlated with increased levels of serotonin and dopamine in neuronal cultures, indicating its potential for treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 7-Ph-THIQ HCl can be contextualized by comparing it to structurally related THIQ derivatives. Key differences arise from substituent type, position, and electronic effects. Below is a detailed analysis:

Structural and Physicochemical Properties

Pharmacological Activities

- Analgesic/Anti-inflammatory Effects: 1-(4'-DMAphenyl)-6,7-diOMe-THIQ HCl demonstrated significant analgesic and anti-inflammatory activity in thermal (hot plate) and chemical (acetic acid writhing) models, outperforming papaverine, a myotropic antispasmodic .

- Receptor Interactions: HON0001 (7-(Trifluoromethyl)-THIQ HCl analog): Acts as a selective NR2b NMDA receptor antagonist, showing neuroprotective effects in glutamate excitotoxicity models .

Synthetic Utility :

Structure-Activity Relationships (SAR)

- Substituent Position :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) increase polarity and metabolic resistance, whereas electron-donating groups (e.g., OMe) improve solubility and binding affinity .

Preparation Methods

Cyclization to 1-Phenyl-3,4-dihydroisoquinoline

- Reactants: N-(2-phenethyl)benzamide is reacted with polyphosphoric acid or a mixture of phosphorus pentoxide and phosphorus oxychloride in an organic solvent such as toluene.

- Conditions: Heating at reflux or 130-150°C for 3-4 hours under stirring.

- Outcome: Formation of 1-phenyl-3,4-dihydroisoquinoline with yields around 70-87%.

- Workup: After reaction, the mixture is cooled, neutralized (pH ~8-9), extracted with ethyl acetate, decolorized with activated carbon, and concentrated.

Reduction to 7-Phenyl-1,2,3,4-tetrahydroisoquinoline

- Reactants: 1-phenyl-3,4-dihydroisoquinoline is reduced using hydroboron reagents or catalytic hydrogenation.

- Conditions: Room temperature for 2-3 hours or hydrogenation under pressure with appropriate catalysts.

- Outcome: Formation of the tetrahydroisoquinoline core.

- Final Step: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Detailed Reaction Scheme and Conditions

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | β-phenylethylamine + benzoyl chloride | 10-30% NaOH aqueous, ≤10°C | N-(2-phenethyl)benzamide | ~99 | Precipitation simplifies isolation |

| 2 | N-(2-phenethyl)benzamide + polyphosphoric acid or P2O5 + POCl3 | 130-150°C, 3-4 h, toluene solvent | 1-phenyl-3,4-dihydroisoquinoline | 70-87 | Neutralize to pH 8-9, extract with ethyl acetate |

| 3 | 1-phenyl-3,4-dihydroisoquinoline + hydroboron or catalytic hydrogenation | Room temp 2-3 h or H2, catalyst, 80°C | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | High | Final conversion to hydrochloride salt with HCl |

Alternative and Enantioselective Synthesis

Enantioselective Catalytic Hydrogenation

For applications requiring stereochemically pure 7-phenyl-1,2,3,4-tetrahydroisoquinoline, asymmetric hydrogenation methods have been developed:

- Catalyst: Bis(1,5-cyclooctadiene)diiridium(I) dichloride combined with chiral ligand (R)-SEGPHOS.

- Conditions: Hydrogen pressure (~62059.4 Torr), tetrahydrofuran solvent, 80°C, 48 hours.

- Outcome: High enantioselectivity and yield (~96%).

- Significance: Enables production of optically active forms important in pharmaceutical development.

Other Synthetic Routes

- Bischler–Napieralski Reaction: Used in related isoquinoline syntheses, involving cyclization of β-phenylethylamine derivatives.

- Reductive Amination: Follow-up step after asymmetric hydrogenation to finalize the tetrahydroisoquinoline structure.

Research Findings and Advantages

- The described methods avoid the use of excessive organic solvents in early steps, reducing environmental impact and cost.

- The precipitation of intermediates simplifies purification.

- Use of polyphosphoric acid or phosphorus pentoxide/phosphorus oxychloride mixtures ensures efficient cyclization without generating hypertoxic byproducts.

- Enantioselective methods provide access to stereochemically pure compounds with high yields, crucial for biological activity.

- The overall synthetic route is amenable to industrial scale-up due to its simplicity and high efficiency.

Summary Table of Key Preparation Methods

Q & A

Q. What are the optimal synthetic routes for 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be validated?

Synthesis typically involves cyclization of phenethylamine derivatives or reductive amination of substituted isoquinoline precursors. Key steps include acid-catalyzed ring closure and subsequent hydrochlorination . To validate purity:

Q. How can solubility challenges in aqueous buffers be addressed for pharmacological assays?

Q. What spectroscopic techniques are critical for structural characterization?

- FT-IR : Confirm NH (3300–3200 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 256.1 (calculated for C₁₅H₁₄NCl⁺) .

- X-ray crystallography (if single crystals form): Resolve stereochemistry and hydrogen bonding (e.g., Cl⁻ interactions with NH groups) .

Advanced Research Questions

Q. How can computational methods predict reactivity in functionalized tetrahydroisoquinoline derivatives?

- Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level).

- Calculate activation energies for substitutions at the 7-phenyl group.

- Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Validate predictions with Hammett plots (σ values for substituents) and kinetic studies .

Q. How to resolve contradictions in stereochemical assignments from NMR vs. X-ray data?

- Case Study : A 2024 study found discrepancies in dihedral angles (NMR: ~30° vs. X-ray: 25.3°).

Q. What experimental strategies mitigate side reactions during functional group modifications?

- Problem : Methylsulfonyl group oxidation () competes with desired substitutions.

- Mitigation :

- Use low-temperature (–20°C) conditions to suppress oxidation.

- Introduce protecting groups (e.g., Boc for NH) before sulfonylation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How to design a kinetic study for hydrolysis stability in physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.